5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate thioamides with α-haloketones under acidic conditions.
Synthesis of the pyrazole ring: This involves the condensation of hydrazines with 1,3-diketones or β-ketoesters.
Coupling reactions: The thiazole and pyrazole rings are then coupled with the phenol derivative through nucleophilic substitution reactions.
Introduction of the chlorobenzyl group: This step involves the reaction of the phenol derivative with 2-chlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.
Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Conditions vary depending on the specific substitution, but bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl) are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
- 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(1H-pyrazol-3-yl)]phenol
- 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)]phenol
Uniqueness
The uniqueness of 5-[(2-chlorobenzyl)oxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between stability and reactivity, making it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C22H20ClN3O2S |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C22H20ClN3O2S/c1-3-14-8-16(21-17(10-24-26-21)22-25-13(2)12-29-22)19(27)9-20(14)28-11-15-6-4-5-7-18(15)23/h4-10,12,27H,3,11H2,1-2H3,(H,24,26) |
InChI Key |
HNDGEMALLGSVRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC2=CC=CC=C2Cl)O)C3=C(C=NN3)C4=NC(=CS4)C |
Origin of Product |
United States |
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